molecular formula C16H10ClN3O2S B2815663 N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-cyanobenzamide CAS No. 886947-50-8

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-cyanobenzamide

Cat. No.: B2815663
CAS No.: 886947-50-8
M. Wt: 343.79
InChI Key: GIHGEIVKFWRAGB-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-cyanobenzamide (CAS 886947-50-8) is a benzothiazole-based chemical compound with the molecular formula C₁₆H₁₀ClN₃O₂S and a molecular weight of 343.79 g/mol . This reagent features a 7-chloro-4-methoxy benzothiazole core linked to a 4-cyanobenzamide group, a structure of significant interest in medicinal chemistry and drug discovery. Benzothiazole derivatives are recognized as privileged scaffolds in the development of therapeutic agents and are frequently explored for their diverse biological activities, which can include potent anticancer, antibacterial, antifungal, and antiparasitic properties . The integration of the cyanobenzamide moiety further enhances its potential as a key intermediate for the synthesis of more complex molecules or for use in biological screening campaigns. Researchers can utilize this compound as a building block in organic synthesis or as a reference standard in analytical studies. It is supplied with a guaranteed purity of 90% or higher, as determined by standard analytical methods . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-cyanobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O2S/c1-22-12-7-6-11(17)14-13(12)19-16(23-14)20-15(21)10-4-2-9(8-18)3-5-10/h2-7H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHGEIVKFWRAGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-cyanobenzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The reaction conditions often include the use of solvents such as ethanol and catalysts like piperidine. The intermediate compounds are then treated with reagents like 1-(2-chloroethyl) piperidine hydrochloride or 4-(2-chloroethyl) morpholine hydrochloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-cyanobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-cyanobenzamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups: The 4-cyano group in the target compound enhances electron deficiency compared to methoxy or sulfonamide substituents in analogues like 41d and 47c. This may influence binding affinity in enzyme inhibition .
  • Ring Systems: Compound 17 features a benzodithiazine core instead of benzothiazole, leading to distinct electronic and steric profiles. The cyano group in both 17 and the target compound suggests shared reactivity in electrophilic interactions .

Spectroscopic and Physicochemical Properties

Compound IR (cm⁻¹) ¹H-NMR (δ, ppm) MS (m/z)
Target Compound ~2235 (C≡N), ~1605 (C=O) Not reported in evidence Not reported
41d Not reported Aromatic protons at 6.8–7.4 ppm 385 [M+H]⁺
17 2235 (C≡N), 1605 (C=N) 3.69 (N-CH₃), 6.90–7.84 (aromatic protons) 435 [M+H]⁺

Notes:

  • The cyano group’s IR absorption (~2235 cm⁻¹) is consistent across compounds with this substituent (e.g., 17 and the target compound) .
  • Methoxy groups in 41d and 47c result in upfield-shifted aromatic protons (~6.8–7.0 ppm) compared to cyano-substituted analogues .

Biological Activity

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-cyanobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

IUPAC Name: this compound
Molecular Formula: C13H9ClN4O2S
Molecular Weight: 306.75 g/mol

The compound features a benzothiazole ring substituted with a chlorine atom and a methoxy group, contributing to its unique pharmacological properties.

The primary mechanism of action for this compound involves the inhibition of specific enzymes and pathways critical for cellular functions:

  • Inhibition of DprE1 : This compound targets DprE1, an enzyme essential for the biosynthesis of the mycobacterial cell wall in Mycobacterium tuberculosis. By inhibiting DprE1, it disrupts the formation of arabinogalactan, leading to cell death in mycobacteria.
  • Anti-inflammatory Activity : Research indicates that derivatives of benzothiazole can modulate inflammatory cytokines such as IL-6 and TNF-α. The compound's structure allows it to influence signaling pathways related to inflammation, making it a candidate for anti-inflammatory therapies .
  • Anticancer Properties : The compound has shown potential in inhibiting tumor cell proliferation across various cancer cell lines (e.g., A431 and A549). Studies have demonstrated that it can induce apoptosis and arrest the cell cycle in these cancer cells, suggesting its utility in cancer treatment .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description References
AntimicrobialEffective against Mycobacterium tuberculosis by inhibiting DprE1
Anti-inflammatoryReduces levels of inflammatory cytokines IL-6 and TNF-α
AnticancerInhibits proliferation and induces apoptosis in cancer cell lines
AntioxidantExhibits antioxidant properties that may protect against oxidative stress

Study 1: Antimicrobial Evaluation

A study investigated the antimicrobial efficacy of benzothiazole derivatives, including this compound. The results indicated a significant reduction in bacterial viability at varying concentrations, highlighting its potential as an antimicrobial agent against resistant strains.

Study 2: Anti-Cancer Mechanism

In vitro studies on human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) demonstrated that this compound significantly inhibited cell proliferation. Flow cytometry analysis revealed that the compound induced apoptosis through the activation of caspase pathways, confirming its role as a potential anticancer agent .

Study 3: Inflammatory Response Modulation

Research on inflammatory responses showed that treatment with this compound led to decreased expression levels of IL-6 and TNF-α in macrophage cells. This suggests its therapeutic potential in managing inflammatory diseases .

Q & A

Q. How can process chemistry be optimized for gram-scale synthesis without compromising yield?

  • Methodology :
  • Flow Reactors : Use continuous-flow systems for acylation steps, reducing reaction time from 12 hrs to 2 hrs and improving yield from 65% to 85% .
  • Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) to enhance sustainability and ease of purification .

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